molecular formula C24H22N4O5 B2501112 8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide CAS No. 1021210-37-6

8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

Cat. No. B2501112
CAS RN: 1021210-37-6
M. Wt: 446.463
InChI Key: XCPONOWSLVHSBX-UHFFFAOYSA-N
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Description

8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality 8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromene Derivatives in Chemical Synthesis

Research on chromene derivatives, such as those related to the ethoxy-oxo-chromene structure, often explores their reactivity and applications in synthesizing novel heterocyclic compounds. For example, the study by Vetyugova et al. (2018) investigated the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, resulting in the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and other derivatives when refluxed in different solvents. This work highlights the potential of chromene compounds as precursors in synthesizing triazinones and diones, which could have various applications in medicinal chemistry and material science (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Chromene Derivatives in Heterocyclic Compound Synthesis

Another example of chromene's utility in scientific research is demonstrated by the work of Kornev, Tishin, and Sosnovskikh (2019), where chromone-3-carboxamides were reacted with cyanothioacetamide to yield novel heterocyclic compounds. This reaction showcases the versatility of chromene derivatives in synthesizing diverse heterocyclic structures with potential for further exploration in pharmaceuticals and agrochemicals (Kornev, Tishin, & Sosnovskikh, 2019).

Chromene-Based Compounds in Molecular Docking Studies

The exploration of chromene-based compounds extends into computational chemistry as well, where their interactions with biological targets can be modeled. A study on chromeno[4,3-b]pyridine derivatives designed for breast cancer highlighted their synthesis and computational ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, followed by molecular docking to evaluate their potential as anticancer agents. This illustrates the broader application of chromene derivatives in drug discovery and development, providing a framework that could be applicable to the compound (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

properties

IUPAC Name

8-ethoxy-2-oxo-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-2-32-20-8-3-6-16-14-18(24(31)33-22(16)20)23(30)26-12-5-13-28-21(29)10-9-19(27-28)17-7-4-11-25-15-17/h3-4,6-11,14-15H,2,5,12-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPONOWSLVHSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

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